molecular formula C10H8O4 B12084143 2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid

2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid

Katalognummer: B12084143
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: HVHBUMGEEUGDJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid is an organic compound characterized by a benzofuran ring fused with an oxoacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Oxoacetic Acid Group: This step often involves the reaction of the benzofuran derivative with oxalyl chloride followed by hydrolysis to yield the oxoacetic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Wirkmechanismus

The mechanism of action of 2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxoacetic acid moiety can act as a chelating agent, binding to metal ions and influencing enzymatic activity. The benzofuran ring can interact with hydrophobic pockets in proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dihydrobenzofuran-5-acetic acid: Similar structure but lacks the oxo group.

    2,3-Dihydrobenzofuran-5-boronic acid: Contains a boronic acid group instead of the oxoacetic acid moiety.

    2,3-Dihydrobenzofuran-5-sulfonic acid: Features a sulfonic acid group.

Uniqueness

2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid is unique due to the presence of both the benzofuran ring and the oxoacetic acid group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C10H8O4

Molekulargewicht

192.17 g/mol

IUPAC-Name

2-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoacetic acid

InChI

InChI=1S/C10H8O4/c11-9(10(12)13)7-1-2-8-6(5-7)3-4-14-8/h1-2,5H,3-4H2,(H,12,13)

InChI-Schlüssel

HVHBUMGEEUGDJA-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C1C=C(C=C2)C(=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.